Cas no 2228141-61-3 (ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate)

ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate
- EN300-1732378
- 2228141-61-3
-
- インチ: 1S/C13H26N2O2/c1-4-17-12(16)15-7-5-11(6-8-15)9-13(2,3)10-14/h11H,4-10,14H2,1-3H3
- InChIKey: MHYBFUFXYAEGSW-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(N1CCC(CC1)CC(C)(C)CN)=O
計算された属性
- せいみつぶんしりょう: 242.199428076g/mol
- どういたいしつりょう: 242.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 55.6Ų
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732378-1.0g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 1g |
$1142.0 | 2023-06-04 | ||
Enamine | EN300-1732378-0.1g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1732378-0.5g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1732378-2.5g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1732378-5.0g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 5g |
$3313.0 | 2023-06-04 | ||
Enamine | EN300-1732378-1g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 1g |
$1142.0 | 2023-09-20 | ||
Enamine | EN300-1732378-0.25g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1732378-10.0g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 10g |
$4914.0 | 2023-06-04 | ||
Enamine | EN300-1732378-0.05g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1732378-10g |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
2228141-61-3 | 10g |
$4914.0 | 2023-09-20 |
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylateに関する追加情報
Ethyl 4-(3-Amino-2,2-dimethylpropyl)piperidine-1-carboxylate (CAS 2228141-61-3): A Comprehensive Overview
Ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate (CAS 2228141-61-3) is a specialized organic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural features. This piperidine derivative combines an ethyl carboxylate group with a branched aminoalkyl side chain, making it a versatile intermediate for drug discovery and medicinal chemistry applications.
The molecular structure of ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate features a central piperidine ring, which is a common scaffold in many bioactive molecules. The presence of both the 1-carboxylate and 3-amino-2,2-dimethylpropyl substituents creates opportunities for diverse chemical modifications, addressing current research trends in targeted drug design and molecular optimization.
Recent scientific literature highlights growing interest in piperidine derivatives like CAS 2228141-61-3, particularly for their potential in central nervous system (CNS) drug development. Researchers are exploring how the steric effects of the 2,2-dimethylpropyl group might influence receptor binding affinity, while the ethyl carboxylate moiety offers possibilities for prodrug strategies—a hot topic in modern pharmaceutics.
From a synthetic chemistry perspective, ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate presents interesting challenges and opportunities. The compound's stability under various conditions makes it suitable for multi-step synthetic routes, while its amino and ester functional groups allow for selective transformations. These characteristics align with current industry demands for building blocks that enable efficient structure-activity relationship studies.
The pharmaceutical applications of CAS 2228141-61-3 are particularly relevant to today's research focus on neurological and metabolic disorders. Its structural similarity to known pharmacophores has led to investigations into potential activity against various biological targets. The piperidine-1-carboxylate portion resembles motifs found in several clinically used compounds, making it valuable for analog development in drug discovery programs.
Quality control of ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate requires specialized analytical methods. Modern techniques like HPLC-MS and NMR spectroscopy are essential for verifying the purity of this compound, especially given the pharmaceutical industry's increasing emphasis on impurity profiling—a subject of numerous recent regulatory guidelines and scientific publications.
Storage and handling of CAS 2228141-61-3 follow standard laboratory protocols for amino esters. The compound's stability profile suggests it should be protected from moisture and stored at controlled temperatures, considerations that reflect broader trends in chemical management and green chemistry practices.
Market demand for piperidine derivatives like ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate has been steadily increasing, driven by growth in contract research organizations and academic drug discovery initiatives. Suppliers report particular interest from researchers working on novel therapeutic agents, especially those targeting GPCRs—one of the most important target classes in modern drug development.
The synthetic versatility of CAS 2228141-61-3 makes it valuable for combinatorial chemistry approaches. Its amino group can participate in amide bond formations, while the ethyl carboxylate can be hydrolyzed or transesterified, allowing for diverse molecular modifications that address current needs in lead optimization programs.
Recent patent literature reveals several applications of ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate derivatives in medicinal chemistry. The compound's structural features appear in claims related to various therapeutic areas, reflecting the pharmaceutical industry's ongoing search for novel chemical entities with improved pharmacological profiles.
From a regulatory perspective, ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate falls into the category of research chemicals. Its status remains compliant with international chemical control regulations, making it accessible for legitimate scientific research while adhering to responsible use guidelines—an important consideration in today's research environment.
The future research potential of CAS 2228141-61-3 appears promising, particularly in light of emerging trends in fragment-based drug discovery. The compound's balanced molecular weight and functional group diversity make it suitable for such approaches, which are gaining traction in both academic and industrial settings.
Analytical characterization of ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate typically includes determination of optical rotation when applicable, as chirality can significantly impact biological activity. This aligns with current Good Manufacturing Practice (cGMP) requirements and quality standards in pharmaceutical development.
In summary, ethyl 4-(3-amino-2,2-dimethylpropyl)piperidine-1-carboxylate (CAS 2228141-61-3) represents an important building block in modern medicinal chemistry. Its unique structural features, synthetic versatility, and potential biological relevance position it as a valuable compound for addressing current challenges in drug discovery and development.
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